Ethyl 2-(2-methylpentanoylamino)acetate
Description
Ethyl 2-(2-methylpentanoylamino)acetate is an ester derivative featuring a 2-methylpentanoyl amide substituent on the ethyl glycinate backbone. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylpentanoylamino)acetate |
InChI |
InChI=1S/C10H19NO3/c1-4-6-8(3)10(13)11-7-9(12)14-5-2/h8H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
ZTNMJZMFUHKGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including ethyl 2-(2-methylpentanoylamino)acetate, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
Industrial production of esters often involves the use of acid catalysts to facilitate the reaction between carboxylic acids and alcohols . The process typically requires controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpentanoylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: Esters can be converted to different esters through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride.
Transesterification: Alcohols and acid catalysts.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Transesterification: Different esters.
Scientific Research Applications
Ethyl 2-(2-methylpentanoylamino)acetate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylpentanoylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, esters like this compound can undergo hydrolysis to release active carboxylic acids and alcohols, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Substituted Acetamide Derivatives
Ethyl 2-(2-Phenylacetylamino)Acetate
- Structure: Features a phenylacetyl group instead of 2-methylpentanoyl.
- Molecular Formula: C₁₂H₁₅NO₃; MW: 221.25 g/mol.
- Reduced hydrophobicity compared to the aliphatic 2-methylpentanoyl chain.
- Synthesis : Likely formed via amidation of ethyl glycinate with phenylacetyl chloride.
Ethyl 2-(Diethylamino)-2-Phenylacetate
- Structure: Incorporates a diethylamino group and phenyl substituent.
- Molecular Formula: C₁₄H₂₁NO₂; MW: 235.32 g/mol.
- Key Differences: The tertiary amine group increases basicity, altering solubility in acidic conditions. Potential for coordination chemistry or use as a ligand, unlike the target compound’s amide functionality.
Ester Derivatives with Heterocyclic Moieties
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
- Structure : Contains a benzofuran ring and sulfinyl group.
- Molecular Formula : C₁₄H₁₅BrO₄S; MW : 359.24 g/mol.
- Key Differences :
- Synthesis : Oxidative conversion of a thioether precursor using 3-chloroperoxybenzoic acid.
Aliphatic and Acetoacetate Derivatives
Ethyl 2-Pentylacetoacetate
- Structure : Aliphatic pentyl chain attached to an acetoacetate backbone.
- Molecular Formula : C₁₁H₂₀O₃; MW : 200.27 g/mol.
- Physical Properties :
- Refractive Index: 1.424–1.434; Density: 0.933–0.943 g/cm³.
- Key Differences: The β-ketoester group enables keto-enol tautomerism, enhancing reactivity in condensation reactions. Higher volatility compared to the target compound due to simpler structure.
Ethyl 2-Cyano-2-Phenylacetate Derivatives
- Structure: Cyano and phenyl substituents (e.g., Ethyl 2-(4-cyanophenyl)acetate).
- Similarity Score : ~0.79 (structural/functional similarity).
- Key Differences: The electron-withdrawing cyano group increases electrophilicity, favoring nucleophilic substitutions.
Physical and Chemical Properties
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